molecular formula C25H24N2O4 B11104394 (3,5-diphenyl-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methyl phenylcarbamate

(3,5-diphenyl-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methyl phenylcarbamate

Cat. No.: B11104394
M. Wt: 416.5 g/mol
InChI Key: PYYKMQXZDSPOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,5-DIPHENYL-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7(7H)-YL]METHYL N-PHENYLCARBAMATE: is a complex organic compound with a molecular formula of C25H24N2O4 . This compound is part of the oxazole family, known for their diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-DIPHENYL-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7(7H)-YL]METHYL N-PHENYLCARBAMATE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes . The reaction conditions often involve polar solvents and specific catalysts to ensure high regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and yield. The use of advanced catalysts and solvents is crucial to optimize the reaction efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[3,5-DIPHENYL-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7(7H)-YL]METHYL N-PHENYLCARBAMATE: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

[3,5-DIPHENYL-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7(7H)-YL]METHYL N-PHENYLCARBAMATE: has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3,5-DIPHENYL-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7(7H)-YL]METHYL N-PHENYLCARBAMATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3,5-DIPHENYL-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7(7H)-YL]METHYL N-PHENYLCARBAMATE: stands out due to its unique structural features, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

(3,5-diphenyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl)methyl N-phenylcarbamate

InChI

InChI=1S/C25H24N2O4/c28-24(26-21-14-8-3-9-15-21)31-18-25-16-29-22(19-10-4-1-5-11-19)27(25)23(30-17-25)20-12-6-2-7-13-20/h1-15,22-23H,16-18H2,(H,26,28)

InChI Key

PYYKMQXZDSPOMH-UHFFFAOYSA-N

Canonical SMILES

C1C2(COC(N2C(O1)C3=CC=CC=C3)C4=CC=CC=C4)COC(=O)NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.